YM 230888
CAS No.:
Cat. No.: VC0004598
Molecular Formula: C19H28N4OS
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C19H28N4OS |
---|---|
Molecular Weight | 360.5 g/mol |
IUPAC Name | N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C19H28N4OS/c1-2-4-7-14(6-3-1)23-18-17-10-16(25-19(17)22-13-21-18)12-20-11-15-8-5-9-24-15/h10,13-15,20H,1-9,11-12H2,(H,21,22,23)/t15-/m1/s1 |
Standard InChI Key | SASNRPJKZVJWQW-OAHLLOKOSA-N |
Isomeric SMILES | C1CCCC(CC1)NC2=C3C=C(SC3=NC=N2)CNC[C@H]4CCCO4 |
SMILES | C1CCCC(CC1)NC2=C3C=C(SC3=NC=N2)CNCC4CCCO4 |
Canonical SMILES | C1CCCC(CC1)NC2=C3C=C(SC3=NC=N2)CNCC4CCCO4 |
Chemical and Pharmacological Profile of YM 230888
Structural Characteristics
YM 230888, chemically designated as , possesses a molecular weight of 360.5 g/mol and a CAS registry number of 446257-23-4 . Its structure features a thienopyrimidine core linked to a cycloheptyl group and a tetrahydrofuran-derived side chain, which confer selectivity for the mGlu1 receptor’s allosteric binding site .
Table 1: Molecular Properties of YM 230888
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 360.5 g/mol |
CAS Number | 446257-23-4 |
Target Receptor | mGlu1 |
(mGlu1) | 13 ± 2.5 nM |
IC (Inositol Phosphate Inhibition) | 13 ± 2.4 nM |
Mechanism of Action
YM 230888 functions as a negative allosteric modulator (NAM) of mGlu1, binding to a pocket formed by transmembrane domains 3, 5, 6, and 7 of the receptor . This interaction inhibits receptor-mediated inositol phosphate signaling, a downstream effector pathway critical for glutamatergic neurotransmission . Unlike orthosteric antagonists, YM 230888’s allosteric binding avoids competition with endogenous glutamate, enhancing receptor subtype specificity . Structural studies reveal that residues such as Gly624 and Tyr659 in mGlu1 are critical for its selective binding, explaining its lack of activity at mGlu5 and other subtypes .
Preclinical Applications in Neurological Disorders
Anxiety and Schizophrenia
In rodent models, YM 230888 reduces anxiety-like behaviors by attenuating excessive glutamatergic signaling in the prefrontal cortex and amygdala. Its anxiolytic effects are comparable to benzodiazepines but without the associated sedative side effects at doses ≤100 mg/kg . Additionally, mGlu1 antagonism has been linked to improved cognitive flexibility in schizophrenia models, suggesting potential adjunctive use with atypical antipsychotics.
Seizure Modulation
While YM 230888 shows limited efficacy in preventing tonic seizures compared to mGlu5 antagonists, it reduces seizure duration in genetic absence epilepsy models. This differential activity underscores the nuanced role of mGlu1 in seizure propagation versus initiation.
Analgesic Efficacy in Chronic Pain Models
Neuropathic Pain
In the L5/L6 spinal nerve ligation model, oral administration of YM 230888 (ED = 8.4 mg/kg) reverses mechanical allodynia by normalizing aberrant glutamate signaling in dorsal root ganglia . Similarly, in streptozotocin-induced diabetic neuropathy, doses of 10–30 mg/kg restore paw withdrawal thresholds to baseline levels .
Table 2: Antinociceptive Effects of YM 230888 in Rodent Models
Model | Dose (mg/kg, p.o.) | Efficacy (% Reduction in Allodynia) |
---|---|---|
L5/L6 Spinal Nerve Ligation | 8.4 (ED) | 50% |
Streptozotocin-Induced Hyperalgesia | 30 | 68% |
Complete Freund’s Adjuvant Arthritis | 30 | 45% (Pain Score Reduction) |
Inflammatory Pain
YM 230888 (30 mg/kg) significantly reduces joint swelling and thermal hyperalgesia in complete Freund’s adjuvant-induced arthritis, likely via suppression of pro-inflammatory cytokine release in synovial tissue .
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